molecular formula C15H26BNO3 B2434389 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester CAS No. 2096334-79-9

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester

Cat. No.: B2434389
CAS No.: 2096334-79-9
M. Wt: 279.19
InChI Key: GVKCXSDCAUPOHQ-UHFFFAOYSA-N
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Description

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is an advanced chemical intermediate with the CAS Number 2096334-79-9 and a molecular formula of C15H26BNO3 . This compound, which has a molecular weight of 279.2 , belongs to the class of boronic acid pinacol esters, a group of reagents prized for their stability and utility in synthetic organic chemistry. It is supplied with a high purity of 97% . To maintain its stability and performance, this material must be stored in a freezer, at temperatures under -20°C . It is also known by its systematic IUPAC name, 2-Methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one . The core of its structure is a dihydropyridine ring, which is a valuable scaffold in medicinal chemistry, fused to a pinacol boronate ester functional group. This key boronate group makes the compound an essential building block for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. Using this reagent, researchers can efficiently introduce the dihydropyridine moiety into more complex molecular architectures, facilitating the exploration and development of novel compounds in pharmaceutical and materials science research. This product is intended For Research Use Only and is not approved for human or therapeutic use.

Properties

IUPAC Name

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h7,11H,8-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKCXSDCAUPOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester typically involves the reaction of 1-isobutyryl-5,6-dihydro-2H-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Reactions

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is primarily utilized in the synthesis of various bioactive compounds. Its unique structure allows it to participate in several chemical reactions:

  • Suzuki Coupling Reactions : This compound can be employed in Suzuki cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
  • Synthesis of DYRK1A Inhibitors : It has been noted for its role in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors. These inhibitors are of great interest due to their potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease .

Medicinal Chemistry

The compound's applications extend into medicinal chemistry, where it serves as a building block for various pharmaceutical agents:

  • Anticancer Agents : Research indicates that derivatives synthesized from this boronic acid can exhibit anticancer properties. The modulation of kinase activity through DYRK1A inhibition is particularly relevant in cancer therapy.
  • Neuroprotective Agents : Compounds derived from 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid have shown promise in protecting neuronal cells from apoptosis, thus contributing to neuroprotection strategies .

Data Table of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed in Suzuki coupling reactions for constructing complex organic frameworks. ,
Medicinal ChemistryBuilding block for DYRK1A inhibitors; potential neuroprotective and anticancer properties. ,
Drug DevelopmentInvestigated for its role in developing therapeutic agents targeting neurodegenerative diseases. ,

Case Study 1: DYRK1A Inhibitors Development

In a study focused on the development of DYRK1A inhibitors, researchers synthesized various analogs using 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against DYRK1A, showcasing potential for treating Alzheimer's disease. The study highlighted the compound's efficacy and the importance of optimizing its structure for enhanced biological activity .

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of compounds derived from this boronic acid. The synthesized derivatives were tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis. This study underscores the compound's potential as a scaffold for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is unique due to its isobutyryl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific Suzuki–Miyaura coupling reactions where other boronic esters may not be as effective .

Biological Activity

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester (CAS Number: 2096334-79-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of inhibitors targeting various biological pathways. This article reviews the biological activity of this compound based on recent studies and findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₉B₃O₃
Molecular Weight211.08 g/mol
Melting Point63-67 °C
Storage Temperature2-8 °C
Hazard ClassificationAcute Tox. 4 Oral

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to act as a modulator of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.

Key Mechanisms:

  • Endocannabinoid System Modulation : The compound has been identified as an ECS modulator, potentially influencing cannabinoid receptor activity.
  • Inhibition of Embryonic Ectoderm Development (EED) : As an intermediate in synthesizing EED inhibitors, it demonstrates significant potential in developmental biology and cancer research.

Case Studies

  • Efficacy in Cancer Models : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed promising efficacy against certain cancer cell lines by inhibiting pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects : Research indicated that the compound could exert neuroprotective effects in models of neurodegenerative diseases by modulating inflammatory responses and oxidative stress .
  • Anti-inflammatory Activity : Another study highlighted its anti-inflammatory properties, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Biological Activity

A comparative analysis of various boronic acid derivatives indicates that this compound exhibits superior activity compared to other compounds within its class.

Compound NameBiological ActivityReference
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acidECS modulation
Parthenolide analogues with boronic estersAnti-cancer properties
Other boronic acid derivativesVariable

Q & A

Q. How is 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester characterized structurally and functionally?

Methodological Answer:

  • Structural Identification : Use NMR (¹H/¹³C) and LC-MS for verification. The pinacol ester moiety exhibits characteristic peaks at δ 1.2–1.3 ppm (¹H) for methyl groups, while the dihydropyridine ring protons resonate between δ 5.5–6.5 ppm .
  • Functional Analysis : The boronic acid pinacol ester group enables Suzuki-Miyaura cross-coupling, confirmed by reactivity with aryl halides (e.g., Pd(dppf)Cl₂ catalysis, 75–83% yields under inert conditions) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • LogP and Solubility : Predicted logP ~1.57 (consensus) with moderate solubility in polar aprotic solvents (DMF, dioxane). Experimental ESOL solubility: 0.333 mg/mL (classed as "soluble") .
  • Stability : Hydrolyzes under acidic/basic conditions; store at 2–8°C in anhydrous environments to preserve boronic ester integrity .

Advanced Research Questions

Q. How can conflicting yields in Suzuki-Miyaura reactions involving this compound be systematically analyzed?

Methodological Answer:

  • Case Study : Yields vary from 23% to 83% depending on:
    • Catalyst Loading : Optimal Pd(dppf)Cl₂ at 5–10 mol% (lower loadings reduce side reactions) .
    • Solvent System : Dioxane/water mixtures (4:1 v/v) enhance coupling efficiency vs. THF .
    • Temperature : Reactions at 90°C for 5–24h maximize conversion .
  • Mitigation : Monitor reaction progress via TLC or LC-MS. Use degassed solvents to prevent boronic ester oxidation .

Q. What strategies optimize regioselectivity in cross-coupling reactions with polyhalogenated substrates?

Methodological Answer:

  • Substrate Design : Prioritize electron-deficient aryl halides (e.g., 4-chloro-5H-pyrrolo[3,2-d]pyrimidine) for faster oxidative addition .
  • Additives : K₂CO₃ or Cs₂CO₃ (2–3 eq) improve transmetallation rates .
  • Protecting Groups : The isobutyryl group minimizes steric hindrance, unlike bulkier Boc groups, which reduce coupling efficiency by 15–20% .

Q. How does the dihydropyridine ring influence reactivity in multi-step syntheses?

Methodological Answer:

  • Ring Strain : The 5,6-dihydro-2H-pyridine motif increases electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., SNAr with amines) .
  • Redox Sensitivity : Avoid strong oxidants (e.g., MnO₂) to prevent ring aromatization, which deactivates the boronic ester .

Data Contradiction Analysis

Q. Why do computational logP predictions (XLOGP3: 2.34) differ from experimental consensus (1.57)?

Methodological Answer:

  • Algorithm Limitations : XLOGP3 overestimates hydrophobicity due to poor parametrization of boronic esters. Validate with HPLC-derived logP using a C18 column and isocratic elution (MeCN:H₂O = 70:30) .

Q. Discrepancies in reported catalytic efficiency of Pd(dppf)Cl₂ vs. Pd(PPh₃)₄: Which is preferable?

Methodological Answer:

  • Pd(dppf)Cl₂ : Superior for electron-rich substrates (TOF up to 120 h⁻¹) due to stronger π-backbonding .
  • Pd(PPh₃)₄ : Cost-effective for small-scale reactions but prone to ligand dissociation in polar solvents .

Methodological Best Practices

Q. What analytical techniques validate boronic ester integrity post-synthesis?

  • ¹¹B NMR : Sharp peak at δ 28–30 ppm confirms intact boronic ester .
  • FT-IR : B-O stretching at 1340–1310 cm⁻¹ and B-C at 1180–1150 cm⁻¹ .

Q. How to troubleshoot low yields in large-scale syntheses?

  • Scale-Up Adjustments :
    • Increase stirring rate (>500 rpm) to prevent Pd aggregation.
    • Use flow chemistry for controlled reagent mixing and heat dissipation .

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